2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a cyano group and a tetrahydropyridinyl moiety. This compound is of significant interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.
The synthesis of 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Industrial production may utilize continuous flow reactors to enhance efficiency .
The molecular formula of 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is , with a molecular weight of approximately 409.5 g/mol. The compound features:
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its complex structure:
The InChI representation is:
\text{InChI:InChI=1S/C22H20FN3O2S/c1-13(24)22(30)29-21(25)18(19(26)27)14-8-10-15(23)11-9-14/h8-11,18H,12H2,(H,24,30)(H,29) .
2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The physical properties of this compound include:
Key chemical properties include:
Relevant data on solubility and stability are essential for laboratory handling and application development .
The potential applications of 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide span several scientific fields:
The ongoing exploration of this compound's properties continues to reveal its significance in scientific research .
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3